(1R,2s,3S)-Cyclohexane-1,2,3-triol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O3 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(1R,3S)-cyclohexane-1,2,3-triol |
InChI |
InChI=1S/C6H12O3/c7-4-2-1-3-5(8)6(4)9/h4-9H,1-3H2/t4-,5+,6? |
InChI Key |
IZSANPWSFUSNMY-XEAPYIEGSA-N |
Isomeric SMILES |
C1C[C@H](C([C@H](C1)O)O)O |
Canonical SMILES |
C1CC(C(C(C1)O)O)O |
Origin of Product |
United States |
Stereochemical and Conformational Analysis of Cyclohexane 1,2,3 Triols
Determination of Absolute Configuration and Relative Stereochemistry
Establishing the precise three-dimensional structure of a chiral molecule like (1R,2s,3S)-Cyclohexane-1,2,3-triol is fundamental to understanding its properties. This involves determining both the relative orientation of the substituents (relative stereochemistry) and the absolute spatial arrangement (absolute configuration).
Chiroptical methods, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are powerful non-destructive techniques for assigning absolute configuration. Electronic Circular Dichroism (ECD) spectroscopy is particularly valuable for this purpose. mdpi.com
For molecules like cyclohexane-1,2,3-triols that may be transparent in the usual UV-Vis regions, ECD spectra can still provide crucial information. nih.gov Chiral hydroxyl-containing compounds often exhibit ECD signals in the 185–190 nm range, corresponding to n-σ* transitions of the hydroxyl groups. nih.gov
The process typically involves:
Experimental Measurement: The ECD spectrum of the compound is recorded. For instance, a study on a related trihydroxy-p-menthane, another chiral polyol, recorded the ECD spectrum in acetonitrile. nih.gov
Computational Modeling: Quantum chemical calculations, often using Time-Dependent Density Functional Theory (TD-DFT), are performed to predict the ECD spectra for all possible stereoisomers. nih.govresearchgate.net This involves generating the spectra for the various stable conformers of each isomer and then creating a Boltzmann-weighted average spectrum. researchgate.net
Comparison: The experimentally measured ECD spectrum is then compared with the computationally predicted spectra. A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. nih.gov
This combined experimental and computational approach has proven reliable for a wide range of chiral natural products. nih.gov The signs, intensities, and temperature dependencies of the ECD bands are all sensitive probes that can help distinguish between different stereoisomers and understand their conformational behavior in solution. mdpi.com
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be constructed, revealing the precise positions of all atoms. This provides unequivocal proof of the relative and absolute stereochemistry.
Conformational Preferences and Dynamics in Solution and Solid States
The cyclohexane (B81311) ring is not planar; it adopts a puckered three-dimensional shape to minimize strain. libretexts.org The most stable and prevalent of these is the chair conformation. slideshare.netlibretexts.org
The chair conformation of cyclohexane is exceptionally stable because it eliminates both angle strain (with bond angles close to the ideal tetrahedral 109.5°) and torsional strain (with all C-H bonds in a staggered arrangement). libretexts.orglibretexts.org Cyclohexane and its derivatives are in a constant state of flux, rapidly interconverting between two equivalent chair conformations in a process known as a "ring flip" or "chair flip". lscollege.ac.inbyjus.com
During a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial. lscollege.ac.inyoutube.com This process is not instantaneous but proceeds through higher-energy transition states and intermediates, such as the half-chair and twist-boat conformations. slideshare.netlscollege.ac.in The energy barrier for the ring inversion of cyclohexane is approximately 10.8 kcal/mol (or about 45 kJ/mol), which is low enough to allow for about one million interconversions per second at room temperature. libretexts.orglscollege.ac.in
| Conformation | Relative Stability | Key Strain Factors |
| Chair | Most Stable (Lowest Energy) | Minimal angle and torsional strain. libretexts.orglibretexts.org |
| Twist-Boat | Less Stable | Some torsional and steric strain. libretexts.org |
| Boat | Less Stable | Significant torsional and steric (flagpole) strain. libretexts.orgbyjus.com |
| Half-Chair | Least Stable (Highest Energy) | High angle and torsional strain. libretexts.orgslideshare.net |
This table summarizes the relative stability and strain factors of different cyclohexane conformations.
The presence of substituents, particularly vicinal (adjacent) hydroxyl groups as in cyclohexane-1,2,3-triol, significantly influences the conformational equilibrium. Substituents generally prefer the more spacious equatorial position to avoid steric hindrance with other groups on the ring, a phenomenon known as 1,3-diaxial interaction. youtube.comlibretexts.org The larger the substituent, the stronger its preference for the equatorial position. libretexts.org
However, with vicinal hydroxyl groups, the situation is more complex due to the possibility of intramolecular hydrogen bonding. This stabilizing interaction can occur when two hydroxyl groups are in a gauche relationship, which can favor conformations where the hydroxyl groups are axial. stackexchange.com Therefore, the final conformational preference for a cyclohexane-1,2,3-triol stereoisomer is a delicate balance between minimizing steric strain (favoring equatorial positions) and maximizing hydrogen bonding (which can favor axial positions). stackexchange.com The specific stereochemistry of this compound will dictate the possible intramolecular hydrogen bonding patterns and thus its preferred chair conformation.
Differentiation of Stereoisomers and Diastereomers of Cyclohexane-1,2,3-triol
Cyclohexane-1,2,3-triol can exist as multiple stereoisomers, which are compounds with the same molecular formula and connectivity but different spatial arrangements of atoms. youtube.com These stereoisomers can be classified as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). youtube.com
For a molecule with multiple chiral centers, like 1,2,3-cyclohexanetriol, several stereoisomers are possible. doubtnut.com Differentiating between these isomers is crucial.
Enantiomers vs. Diastereomers: Enantiomers have identical physical properties (melting point, boiling point, solubility) except for their interaction with plane-polarized light (they rotate it in equal but opposite directions) and their interactions with other chiral molecules. Diastereomers, on the other hand, have different physical properties and can be separated by standard laboratory techniques like chromatography or crystallization. libretexts.org
Meso Compounds: Some stereoisomers of cyclohexane-1,2,3-triol may be meso compounds. A meso compound is an achiral compound that has chiral centers. libretexts.org They are superimposable on their mirror image and are optically inactive due to an internal plane of symmetry. doubtnut.com For example, cis-1,3-dichlorocyclohexane (B14684742) in its diequatorial conformation is achiral and considered a meso compound. libretexts.org
Spectroscopic and Chromatographic Methods: As discussed, chiroptical methods like ECD are excellent for differentiating enantiomers. nih.gov Standard spectroscopic techniques like NMR can also be used to distinguish between diastereomers, as the different spatial arrangements of the hydroxyl groups will lead to distinct chemical shifts and coupling constants for the ring protons. Chromatographic techniques, especially using chiral stationary phases, are also powerful tools for separating and identifying different stereoisomers.
The distinction between the various stereoisomers of cyclohexane-1,2,3-triol is fundamental. For example, the (1R,2R,3R) and (1S,2S,3S) isomers would be an enantiomeric pair, while the (1R,2s,3S) isomer would be a diastereomer to both of them. libretexts.org Each of these will have unique conformational preferences and chemical reactivity.
Distinguishing Diastereomeric Pairs Using Spectroscopic Methods
The differentiation of diastereomers, such as the various isomers of cyclohexane-1,2,3-triol, is a critical task in stereochemistry. Unlike enantiomers, diastereomers possess different physical and chemical properties, which allows for their distinction and separation. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are powerful tools for this purpose, as they are sensitive to the unique three-dimensional arrangement of atoms in each diastereomer. oregonstate.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most definitive method for distinguishing diastereomers in solution. Both ¹H and ¹³C NMR provide a wealth of structural information through chemical shifts, coupling constants, and nuclear Overhauser effects (NOE).
¹H NMR: Protons in different stereochemical environments will have different chemical shifts. masterorganicchemistry.com For cyclohexane-1,2,3-triols, the orientation of the hydroxyl groups (axial or equatorial) and their relative stereochemistry significantly impact the local electronic environment of the ring protons. This results in distinct chemical shifts and multiplicities for the methine protons (CH-OH) and the methylene (B1212753) protons (-CH₂-). For example, the vicinal coupling constants (³JHH) between adjacent protons are highly dependent on the dihedral angle, which differs between chair conformations of various diastereomers. A study on cyclohexane-1,2,3-triol isomers confirmed that vicinal coupling constants of J=2.7 Hz and J=4.6 Hz were observed for the all-cis isomer, indicating its specific conformation in solution. researchgate.net Diastereotopic protons, often found in the CH₂ groups of chiral molecules, are chemically non-equivalent and will thus show different chemical shifts and potentially couple to each other. masterorganicchemistry.com
¹³C NMR: The chemical shifts of the carbon atoms are also highly sensitive to the stereochemical environment. capes.gov.br The carbon atoms bonded to hydroxyl groups in different diastereomers of cyclohexane-1,2,3-triol will exhibit unique signals. The relative orientation of the substituents (e.g., 1,3-diaxial interactions) can cause shielding or deshielding effects, leading to predictable differences in the ¹³C NMR spectra.
Advanced NMR Techniques: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) can establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly useful as it detects through-space interactions between protons. nih.gov The presence or absence of NOE cross-peaks between specific protons can provide unambiguous proof of their relative stereochemistry (cis or trans), helping to assign the correct configuration to each diastereomer.
| Parameter | Expected Difference Between Diastereomers | Rationale |
|---|---|---|
| Chemical Shift (δ) of CH-OH protons | Distinct values for each isomer | The magnetic environment of each proton is unique due to different spatial arrangements of neighboring atoms and groups. masterorganicchemistry.com |
| Coupling Constant (J) | Varies based on dihedral angles (Karplus relationship) | Axial-axial, axial-equatorial, and equatorial-equatorial protons have characteristically different J-values, reflecting the ring conformation. researchgate.net |
| NOESY Cross-Peaks | Presence/absence reveals through-space proximity | For example, a 1,3-diaxial relationship between protons will show a strong NOE signal, which would be absent in other arrangements. nih.gov |
Infrared (IR) Spectroscopy
While less definitive than NMR for assigning specific stereoisomers, IR spectroscopy can provide valuable clues. The key absorption bands in cyclohexane-1,2,3-triol are the O-H stretching and C-O stretching vibrations.
O-H Stretching: The position and shape of the O-H band (typically 3200-3600 cm⁻¹) can indicate the extent and nature of hydrogen bonding. Intramolecular hydrogen bonding is highly dependent on the relative orientation of the hydroxyl groups. A diastereomer that allows for strong intramolecular hydrogen bonding (e.g., between adjacent cis-hydroxyl groups) will show a sharper, lower-frequency O-H band compared to an isomer where such bonding is sterically hindered and intermolecular bonding predominates.
Fingerprint Region: The region from approximately 400 to 1500 cm⁻¹ is known as the fingerprint region. docbrown.info The complex pattern of absorptions here, arising from C-C and C-O stretching and various bending vibrations, is unique for each diastereomer, serving as a "fingerprint" for identification when compared to a known spectrum.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Information Provided |
|---|---|---|
| O-H Stretch (Hydrogen-bonded) | 3200 - 3500 (Broad) | Indicates intermolecular H-bonding. |
| O-H Stretch (Intramolecular H-bond) | 3400 - 3600 (Sharper) | Suggests a stereochemistry that allows for intramolecular H-bonding. |
| C-H Stretch (sp³ C-H) | 2850 - 2960 | Confirms the presence of the cyclohexane ring. docbrown.info |
| C-O Stretch | 1000 - 1250 | The exact position and number of peaks can vary with stereochemistry (e.g., axial vs. equatorial C-O bonds). |
Mass Spectrometry (MS)
In mass spectrometry, molecules are ionized and fragmented. The resulting fragmentation pattern can be used to distinguish between diastereomers, although the differences can sometimes be subtle. The initial ionization creates a molecular ion ([M]⁺), whose mass confirms the molecular formula (C₆H₁₂O₃, MW=132.16 g/mol ). chemspider.comdocbrown.info
The fragmentation pathways are influenced by the stereochemistry of the parent molecule. The stability of the intermediate radical cations and fragments formed upon bond cleavage depends on the spatial arrangement of the hydroxyl groups. For example, the ease of water loss (M-18) or the cleavage of C-C bonds in the ring can differ between diastereomers due to stereoelectronic effects or the ability to form stable cyclic fragments. Diastereomers may therefore produce the same fragments but with different relative abundances, leading to a unique mass spectrum for each isomer. libretexts.org For instance, the relative abundance of the base peak and other significant fragments can be a distinguishing feature. docbrown.info
Analysis of Pseudo-Asymmetric Centers in Polyhydroxylated Systems
A pseudo-asymmetric center, or a stereogenic but achirotopic center, is a specific type of stereocenter. stackexchange.com It is an atom, typically carbon, bonded to four different groups, two of which are constitutionally identical but are enantiomeric in their configuration. youtube.com Such centers are often found in meso compounds, where an internal plane of symmetry renders the molecule as a whole achiral, despite the presence of stereocenters. The configuration of a pseudo-asymmetric center is designated by the lowercase letters r or s. youtube.com
Let's analyze the stereochemistry of the all-cis-cyclohexane-1,2,3-triol, which corresponds to the (1R, 2s, 3S) configuration.
Symmetry: This molecule possesses a plane of symmetry that passes through the C2 and C5 atoms. This plane of symmetry makes the molecule achiral, meaning it is a meso compound.
Stereocenters: The carbons C1 and C3 are true stereocenters. In this meso form, C1 has the R configuration, and C3 has the S configuration. They are mirror images of each other across the internal plane of symmetry.
The C2 Center: Now consider the carbon atom at position 2. It is bonded to four different groups:
A hydroxyl group (-OH)
A hydrogen atom (-H)
A ring segment going from C2 to C1 (-CH(OH)-CH₂-CH₂-CH(OH)-) which has an R configuration at C1.
A ring segment going from C2 to C3 (-CH(OH)-CH₂-CH₂-CH(OH)-) which has an S configuration at C3.
The two ring pathways are constitutionally identical but are enantiomeric to each other. Therefore, the C2 carbon fits the definition of a pseudo-asymmetric center. stackexchange.comyoutube.com To assign its configuration (r or s), the Cahn-Ingold-Prelog (CIP) priority rules are used with an extension: when comparing enantiomeric groups, the group with the R descriptor is given higher priority than the group with the S descriptor.
For all-cis-cyclohexane-1,2,3-triol:
Priority 1: -OH
Priority 2: The -CH(OH)- path towards C1 (R configuration)
Priority 3: The -CH(OH)- path towards C3 (S configuration)
Priority 4: -H
Viewing the molecule from the C2-H bond, the sequence of priorities 1 -> 2 -> 3 is counter-clockwise. Thus, the C2 center is assigned the s configuration. The full stereochemical descriptor for this meso compound can be written as (1R, 2s, 3S)-cyclohexane-1,2,3-triol. The presence of this pseudo-asymmetric center is a key stereochemical feature of this specific diastereomer.
Synthesis and Characterization of 1r,2s,3s Cyclohexane 1,2,3 Triol Derivatives and Analogues
Synthesis and Properties of Substituted Cyclohexane-1,2,3-triol Scaffolds
The strategic modification of the cyclohexane-1,2,3-triol framework through the introduction of various functional groups has led to the development of compounds with tailored properties. These modifications often involve the manipulation of the hydroxyl groups to introduce amino, alkylamino, ester, and ether functionalities, or to construct more complex carbasugar analogues.
Amino- and Alkylamino-functionalized Cyclohexane (B81311) Polyols
The introduction of amino and alkylamino groups into the cyclohexane polyol structure is a key strategy for creating compounds with potential biological activity. One approach involves the dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines. This method allows for the one-shot installation of both amino and hydroxy groups onto a phenyl ring, which can be derived from a cyclohexanone (B45756) precursor nih.gov. The use of 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) as an oxidant is a feature of this protocol nih.gov. Another strategy focuses on the synthesis of enantiopure aminocyclohexitols. For instance, the oxyselenenylation of cyclohexene (B86901) with (1S,2S)-N-(benzyloxycarbonyl)-2-amino-1,2-diphenylethanol, followed by oxidation-elimination, yields an allylic ether. This intermediate can then undergo intramolecular aminoselenenylation to produce a cis-fused bicyclic olefin, a precursor to aminocyclohexitols researchgate.net.
| Starting Material | Reagents and Conditions | Product | Reference |
| Cyclohexanones and amines | TEMPO (oxidant) | N-functionalized 2-aminophenols | nih.gov |
| Cyclohexene | 1. (1S,2S)-N-(benzyloxycarbonyl)-2-amino-1,2-diphenylethanol, PhSeCl2. Oxidation-elimination3. Intramolecular aminoselenenylation4. Oxidation-elimination | cis-fused bicyclic olefin | researchgate.net |
Ester and Ether Derivatives for Protection and Functionalization
The hydroxyl groups of cyclohexane-1,2,3-triol are prime targets for esterification and etherification. These reactions are not only crucial for protecting the hydroxyl groups during multi-step syntheses but also for introducing new functionalities that can modulate the compound's properties. For instance, the synthesis of aryl cyclohexane ester derivatives has been explored for various applications google.com. These syntheses can involve the reaction of a cyclohexane-based carboxylic acid with an appropriate alcohol or the use of coupling agents to facilitate ester formation. Ether derivatives are also significant, with methods for their synthesis being well-established in organic chemistry.
The oxidative functionalization of related terpene derivatives, such as trinor-18α-olean-17(22)-ene, can lead to the formation of acetals and esters, demonstrating the utility of oxidation reactions in creating functionalized carbocyclic systems acs.org.
| Derivative Type | Synthetic Approach | Key Features |
| Ester Derivatives | Reaction of a cyclohexane carboxylic acid with an alcohol. | Can be used for protection or to introduce functional groups. |
| Ether Derivatives | Williamson ether synthesis or other etherification methods. | Provides stable protection for hydroxyl groups. |
| Acetals and Esters | Ozonolysis of a double bond in a related carbocyclic system. | Demonstrates oxidative functionalization. acs.org |
Synthesis of Carbasugar Analogues and Their Stereochemistry
Carbasugars, where the endocyclic oxygen of a sugar is replaced by a methylene (B1212753) group, are a significant class of cyclohexane polyol analogues. Their synthesis often involves intricate stereochemical control. One approach to carbasugars starts from non-carbohydrate precursors like iodobenzene. Iodobenzene can be converted to its (1S,2S)-cis-dihydrodiol metabolite, which serves as a chiral building block for the synthesis of various 5-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol stereoisomers nih.gov. Similarly, methyl benzoate can be transformed into its cis-dihydrodiol metabolite to access different sugar analogues nih.gov.
Radical cyclization reactions provide another powerful tool for constructing fully functionalized cyclohexanes and carbasugars. For example, carbohydrate-derived alkynes can undergo 6-exo-dig radical cyclization to yield chiral cyclohexanes nih.gov. The stereochemistry of the resulting carbasugar is influenced by the conformation of the cyclization precursor nih.gov. More recently, the synthesis of seven-membered carbasugar analogues has been achieved from D-mannitol, employing Wittig olefination and ring-closing metathesis as key steps semanticscholar.org.
| Starting Material | Key Synthetic Steps | Product Class | Reference |
| Iodobenzene | Conversion to (1S,2S)-cis-dihydrodiol metabolite, further elaboration. | 5-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol stereoisomers | nih.gov |
| Carbohydrate-derived alkynes | 6-exo-dig radical cyclization. | Chiral cyclohexanes and carbasugars | nih.gov |
| D-mannitol | Wittig olefination, ring-closing metathesis. | Seven-membered carbasugars | semanticscholar.org |
Related Bicyclic and Spirocyclic Polyol Structures
Expanding from the monocyclic cyclohexane-1,2,3-triol core, researchers have explored the synthesis of more complex bicyclic and spirocyclic polyol structures, which can exhibit unique conformational constraints and biological activities.
Dioxa-bicyclo-octane-triol Derivatives
The synthesis of dioxa-bicyclo[3.2.1]octane-2,3,4-triol derivatives has been detailed in several patents google.comgoogle.com. These compounds are of interest for their potential as sodium-glucose co-transporter (SGLT) inhibitors google.com. The synthetic routes to these bicyclic structures can involve a Swern oxidation followed by an aldol-Cannizzaro reaction to introduce a hydroxymethylene group onto a glycoside precursor google.comgoogle.com. Further transformations, such as the formation of a Weinreb amide, can be employed in the synthetic sequence google.com.
Polyhydroxylated Cyclopentane (B165970) and Other Carbocyclic Analogues
The synthesis of polyhydroxylated cyclopentane analogues, which are structurally related to cyclohexane-1,2,3-triol, has been extensively studied. A stereoselective synthesis of polyhydroxylated cyclopentane β-amino acids can be achieved from hexoses like D-mannose and D-galactose. Key steps in this approach include ring-closing metathesis of a polysubstituted diene intermediate, followed by a stereoselective aza-Michael functionalization nih.govacs.orgchemrxiv.org. Another strategy for synthesizing polyhydroxylated cyclopentane β-amino acids from nitro sugars involves a Michael addition of the lithium salt of tris(phenylthio)methane to a sugar nitro olefin as a key step mdpi.com.
| Starting Material | Key Synthetic Steps | Product Class | Reference |
| D-Mannose / D-Galactose | Ring-closing metathesis, stereoselective aza-Michael functionalization. | Polyhydroxylated cyclopentane β-amino acids | nih.govacs.orgchemrxiv.org |
| Nitro sugars | Michael addition of lithium tris(phenylthio)methylene to a nitroolefin. | Polyhydroxylated cyclopentane β-amino acids | mdpi.com |
Strategies for Diversification and Library Synthesis based on the Cyclohexane Triol Core
The rigid, three-dimensional structure of the (1R,2s,3S)-Cyclohexane-1,2,3-triol scaffold presents a valuable starting point for the generation of diverse molecular libraries aimed at exploring chemical space and discovering novel bioactive compounds. Diversity-oriented synthesis (DOS) is a strategy that aims to efficiently create collections of structurally complex and varied small molecules from simple starting materials. cam.ac.ukcam.ac.uksouralgroup.com When applied to the cyclohexane triol core, DOS focuses on appendage, stereochemical, and skeletal diversification to maximize the potential for discovering new biological functions. cam.ac.uk
The primary sites for diversification on the this compound molecule are its three hydroxyl (-OH) groups. These functional groups offer multiple handles for modification through a variety of well-established chemical reactions. Strategies for diversification can be broadly categorized into two main approaches:
Appendage-Based Diversification: This is the most direct strategy, involving the attachment of a wide range of chemical moieties (appendages) to the hydroxyl groups. This approach maintains the core cyclohexane scaffold while systematically varying the peripheral chemical groups to probe interactions with biological targets. Common reactions include:
Etherification: Formation of ethers by reacting the hydroxyl groups with a library of alkyl or aryl halides.
Esterification: Creation of esters using a diverse set of carboxylic acids, acid chlorides, or anhydrides.
Carbamoylation: Reaction with various isocyanates to produce carbamates.
Glycosylation: Attachment of different sugar moieties to create glycolipid mimics.
Scaffold-Based Diversification: This more complex approach involves modifying the cyclohexane ring itself. While less common for library synthesis due to its complexity, it can involve reactions that alter the ring size, introduce unsaturation, or append fused ring systems.
The goal of these strategies is to generate a chemical library—a collection of distinct but related compounds—that can be subjected to high-throughput screening to identify molecules with desired biological activities, such as enzyme inhibition or receptor antagonism. nih.gov
Case Study: Synthesis of a Triazolylcyclitol Library
A practical example illustrating the diversification of a closely related cyclitol scaffold is the synthesis of a library of triazolylcyclitols. researchgate.netnih.gov This work demonstrates how a polyhydroxylated cyclohexane core can be functionalized using efficient and modular chemistry to rapidly generate a collection of novel compounds for biological evaluation. researchgate.netnih.gov
The strategy combined enzymatic dihydroxylation to produce a chiral cyclitol building block with the copper(I)-catalyzed Hüisgen cycloaddition, a cornerstone of "click chemistry". researchgate.net The core building block used was a conduritol derivative, which, like this compound, is a polyhydroxylated six-membered ring. This cyclitol was converted into an azide-functionalized intermediate. researchgate.net
This key intermediate was then reacted with a library of terminal alkynes, each representing a different "building block," to introduce appendage diversity. The "click" reaction forms a stable and biologically relevant 1,2,3-triazole linker between the cyclitol core and the appended moiety. researchgate.net This approach was used to create a series of "monomer" compounds where one cyclitol unit was attached to one building block. Furthermore, the strategy was extended to create more complex "dimer" structures by reacting two equivalents of the cyclitol azide with a single dialkyne building block. researchgate.net
The resulting library of triazolylcyclitols was then subjected to preliminary biological screening to assess their potential as antifungal or immunosuppressive agents. nih.gov This study serves as a clear blueprint for how the this compound core could be similarly employed. By converting the triol into an azide or alkyne-functionalized intermediate, a diverse library of derivatives could be synthesized for structure-activity relationship (SAR) studies. nih.govmdpi.com
| Entry | Alkyne Building Block | Resulting Structure Type |
| 1 | Phenylacetylene | Monomer |
| 2 | Propargyl bromide | Monomer |
| 3 | 1,4-Diethynylbenzene | Dimer |
| 4 | 1-Ethynyl-4-nitrobenzene | Monomer |
| 5 | 1,3-Diethynylbenzene | Dimer |
| 6 | 4-Ethynylanisole | Monomer |
This systematic approach, starting from a well-defined three-dimensional core like this compound and utilizing high-efficiency reactions, is central to modern library design for drug discovery. mdpi.com The generation of such focused libraries allows for the systematic exploration of the structure-activity relationships, guiding the development of lead compounds with improved potency and selectivity. mdpi.com
Advanced Spectroscopic and Computational Characterization of 1r,2s,3s Cyclohexane 1,2,3 Triol and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of (1R,2s,3S)-Cyclohexane-1,2,3-triol. Through a series of one- and two-dimensional experiments, it is possible to establish the connectivity of atoms and the relative stereochemistry of the hydroxyl groups.
The ¹H NMR spectrum of a cyclohexane (B81311) derivative provides initial information on the chemical environment of each proton. For this compound, the signals corresponding to the protons attached to the carbons bearing hydroxyl groups (CH-OH) are expected to appear in a specific region of the spectrum, shifted downfield due to the electron-withdrawing effect of the oxygen atoms. The remaining methylene (B1212753) protons of the cyclohexane ring will resonate at higher fields.
Similarly, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, one would expect to observe distinct signals for the three carbinol carbons (C-OH) and the three methylene carbons (CH₂), confirming the basic carbon skeleton. The chemical shifts of the carbinol carbons are particularly diagnostic and are influenced by the stereochemical arrangement of the hydroxyl groups.
The diastereomeric purity of a sample can be assessed by the presence of a single set of sharp peaks in both the ¹H and ¹³C NMR spectra. The presence of additional, smaller peaks would indicate the presence of other diastereomers.
Table 1: Representative ¹H and ¹³C NMR Data for Cyclohexane-1,2,3-triol Derivatives
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity |
| trans-1,2-Cyclohexanediol | ¹H | 3.33 | m |
| 1.95 | m | ||
| 1.69 | m | ||
| 1.56-1.00 | m | ||
| cis-1,3-Cyclohexanediol | ¹H | Not specified | Not specified |
| This compound | ¹³C | Not specified | Not specified |
Two-dimensional (2D) NMR experiments are crucial for establishing the stereochemistry of this compound. princeton.edu
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings within the molecule, typically over two to three bonds. princeton.eduyoutube.com For this compound, COSY would show correlations between the methine protons (CH-OH) and their adjacent methylene protons, helping to trace the connectivity around the ring.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate the chemical shifts of protons directly attached to carbon atoms. princeton.eduyoutube.comyoutube.com This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. princeton.edu Correlations in a NOESY spectrum indicate that two protons are close in space, regardless of whether they are directly bonded. This is a powerful tool for determining the relative stereochemistry of the hydroxyl groups. For instance, observing a NOESY cross-peak between two methine protons would suggest they are on the same face of the cyclohexane ring (a cis relationship).
By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of the stereochemistry of this compound can be achieved.
The conformation of the cyclohexane ring in this compound can be elucidated by analyzing the vicinal proton-proton coupling constants (³JHH). miamioh.edu The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. miamioh.eduorganicchemistrydata.org
In a chair conformation of a cyclohexane ring, the following typical coupling constants are observed:
Axial-axial (³Jaa) : Large coupling (typically 8-13 Hz) due to a 180° dihedral angle. organicchemistrydata.org
Axial-equatorial (³Jae) : Small coupling (typically 2-4 Hz) due to a ~60° dihedral angle. organicchemistrydata.org
Equatorial-equatorial (³Jee) : Small coupling (typically 2-4 Hz) due to a ~60° dihedral angle. organicchemistrydata.org
By measuring the coupling constants between the methine protons and their adjacent methylene protons, the preferred chair conformation and the axial or equatorial orientation of the hydroxyl groups can be determined. For this compound, the analysis of these coupling constants would reveal whether the hydroxyl groups preferentially occupy axial or equatorial positions.
Anisotropic effects, where the magnetic field experienced by a nucleus is influenced by the presence of nearby functional groups, can also provide conformational information. The hydroxyl groups can create a local anisotropic field that can shield or deshield nearby protons, leading to observable changes in their chemical shifts. These subtle shifts can provide further evidence for a particular conformation.
Mass Spectrometry (MS) for Characterization and Differentiation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Electron Ionization (EI) and Chemical Ionization (CI) are two common ionization techniques used in mass spectrometry that can provide complementary information for the differentiation of isomers like the various stereoisomers of cyclohexane-1,2,3-triol.
Electron Ionization (EI) : In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment. tofwerk.comazom.com The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (if stable enough to be observed) and a series of fragment ions. While EI spectra are highly reproducible and useful for library matching, the extensive fragmentation can sometimes lead to the absence of a clear molecular ion peak, making it difficult to determine the molecular weight of an unknown compound. tofwerk.comresearchgate.net The fragmentation patterns of isomeric compounds can be very similar, but subtle differences in the relative abundances of certain fragment ions can sometimes be used for differentiation. wvu.edu
Chemical Ionization (CI) : CI is a softer ionization technique that results in less fragmentation and often produces a prominent protonated molecule [M+H]⁺ or an adduct ion. azom.comresearchgate.net This makes it easier to determine the molecular weight of the analyte. researchgate.net By using different reagent gases (e.g., methane, isobutane, ammonia), the degree of fragmentation can be controlled. Comparing the CI mass spectra of different cyclohexane-1,2,3-triol isomers could reveal differences in the stability of their protonated molecules, aiding in their differentiation.
Table 2: Comparison of EI and CI Mass Spectrometry
| Feature | Electron Ionization (EI) | Chemical Ionization (CI) |
| Ionization Energy | High (Hard Ionization) researchgate.net | Low (Soft Ionization) researchgate.net |
| Fragmentation | Extensive tofwerk.com | Minimal azom.com |
| Molecular Ion Peak | Often weak or absent tofwerk.com | Usually a strong [M+H]⁺ peak researchgate.net |
| Primary Use | Structural elucidation via fragmentation patterns tofwerk.com | Molecular weight determination researchgate.net |
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. The molecular formula of this compound is C₆H₁₂O₃.
The calculated exact mass for C₆H₁₂O₃ is 132.0786 g/mol . nih.gov HRMS can measure this mass with high accuracy (typically to within a few parts per million), which allows for the confident confirmation of the elemental composition and can help to distinguish between compounds with the same nominal mass but different elemental formulas.
Precursor/Product Ion Spectra and Deuterium (B1214612) Labeling in Fragmentation Studies
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, providing insights into the fragmentation pathways of a molecule. In an MS/MS experiment, a specific ion, known as the precursor ion, is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions, or product ions, are then mass-analyzed to generate a product ion spectrum. This spectrum is a fingerprint of the precursor ion's structure.
For a compound like this compound, the protonated molecule [M+H]⁺ or a related adduct would be selected as the precursor ion. The fragmentation would likely involve the loss of water molecules due to the presence of the hydroxyl groups. The specific fragmentation pattern can help to distinguish between different stereoisomers, as the spatial arrangement of the hydroxyl groups can influence the ease of certain fragmentation reactions.
Deuterium labeling is a valuable tool used in conjunction with mass spectrometry to unravel fragmentation mechanisms. rsc.orgnih.gov By selectively replacing hydrogen atoms with deuterium atoms at specific positions in the molecule, one can trace the origin of atoms in the fragment ions. For instance, by deuterating the hydroxyl groups in this compound (forming -OD groups), it would be possible to confirm whether the observed water loss during fragmentation originates from the hydroxyl groups or from the cyclohexane ring. If a fragment corresponding to the loss of HDO is observed, it provides clear evidence for the involvement of the hydroxyl groups in that specific fragmentation channel.
| Precursor Ion (m/z) | Proposed Product Ions (m/z) | Neutral Loss | Interpretation |
| 133.08 [M+H]⁺ | 115.07 | H₂O (18 Da) | Loss of one water molecule |
| 133.08 [M+H]⁺ | 97.06 | 2 x H₂O (36 Da) | Loss of two water molecules |
| 133.08 [M+H]⁺ | 79.05 | 3 x H₂O (54 Da) | Loss of three water molecules |
This table is illustrative and based on general principles of alcohol fragmentation. Actual experimental data may vary.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry offers a powerful complementary approach to experimental studies for characterizing molecules like this compound. Theoretical calculations can provide detailed insights into molecular geometry, conformational preferences, and spectroscopic properties.
Energy Minimization and Conformational Analysis
The cyclohexane ring is known for its conformational flexibility, with the chair conformation being the most stable. For a substituted cyclohexane like this compound, multiple chair conformations are possible, differing in the axial or equatorial positions of the hydroxyl groups. Energy minimization calculations, often employing Density Functional Theory (DFT) or other high-level ab initio methods, can be used to determine the relative stabilities of these different conformers. sapub.orgnih.gov
The stability of a particular conformation is influenced by steric interactions, such as 1,3-diaxial interactions, and intramolecular hydrogen bonding. For this compound, the diequatorial arrangement of substituents is generally favored to minimize steric hindrance. Computational models can quantify the energy differences between these conformers, providing a Boltzmann distribution of the conformational population at a given temperature.
| Conformer | Substituent Orientations (1, 2, 3) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| A | a, e, a | Higher | Lower |
| B | e, a, e | Lower | Higher |
This table represents a hypothetical conformational analysis. The actual relative energies and populations would need to be determined by specific computational studies.
Prediction of Spectroscopic Parameters (e.g., Chemical Shifts)
A significant application of computational chemistry is the prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.govimist.ma The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a widely accepted approach for calculating NMR chemical shifts with good accuracy. researchgate.netnih.gov
By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted. These theoretical predictions can then be compared with experimental NMR data to aid in the assignment of signals and to confirm the proposed structure and stereochemistry. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations.
| Proton | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) (GIAO/DFT) |
| H-1 | (Not Available) | (Requires specific calculation) |
| H-2 | (Not Available) | (Requires specific calculation) |
| H-3 | (Not Available) | (Requires specific calculation) |
This table is a template for comparing experimental and calculated NMR data. Specific values for this compound are not available in the searched literature.
Theoretical Calculations for Understanding Spectroscopic Differences
Theoretical calculations are invaluable for understanding the subtle spectroscopic differences observed between stereoisomers. For example, the vibrational frequencies and intensities in an infrared (IR) or Raman spectrum are directly related to the molecule's three-dimensional structure. By calculating the vibrational spectra for different isomers of cyclohexane-1,2,3-triol, it is possible to identify unique spectral features that can be used for their differentiation. researchgate.netmdpi.com
Similarly, differences in the calculated NMR chemical shifts or coupling constants between isomers can provide a basis for their experimental distinction. nih.gov These theoretical insights can guide the experimentalist in choosing the most appropriate spectroscopic technique and in interpreting the resulting data to confidently assign the correct stereochemistry.
Future Directions and Emerging Research Avenues for 1r,2s,3s Cyclohexane 1,2,3 Triol Research
Development of Novel and Efficient Stereoselective Synthesis Methodologies
The precise arrangement of hydroxyl groups on the cyclohexane (B81311) ring in (1R,2s,3S)-Cyclohexane-1,2,3-triol, also known as cis,cis-1,2,3-cyclohexanetriol, presents a significant synthetic challenge. Future research will undoubtedly focus on the development of novel and more efficient stereoselective synthesis methodologies to access this specific isomer in high purity.
Current synthetic approaches often result in mixtures of stereoisomers, requiring complex purification steps. For instance, the oxidation of cyclohexene-3-ol acetate (B1210297) with performic acid has been reported to yield a mixture of partly acylated cis-cis-trans-cyclohexane-1,2,3-triol and the cis-trans-cis isomer, with the former being the major product. researchgate.net The synthesis of various quercitol (cyclohexanepentol) derivatives has been achieved through multi-step sequences involving epoxidation and cis-hydroxylation, highlighting the intricate nature of controlling stereochemistry in such systems. researchgate.net
Future strategies are expected to leverage advancements in asymmetric catalysis. The Sharpless asymmetric dihydroxylation, a powerful method for creating chiral vicinal diols from alkenes using osmium tetroxide and chiral ligands, stands out as a promising technique. mdpi.comwikipedia.orgorganic-chemistry.org Research into adapting this methodology for the controlled introduction of a third hydroxyl group onto a dihydroxylated cyclohexane precursor could provide a direct and highly enantioselective route to this compound.
Enzymatic and chemo-enzymatic approaches also represent a burgeoning field. The use of enzymes for the asymmetric trans-dihydroxylation of cyclic olefins, such as the sequential epoxidation and hydrolysis of cyclohexene (B86901), has demonstrated the potential for high enantioselectivity. rsc.org Exploring novel enzymes or engineering existing ones to catalyze the specific tri-hydroxylation of a cyclohexene-based starting material could offer a highly efficient and environmentally benign synthetic route.
A summary of potential future stereoselective synthesis strategies is presented in Table 1.
| Synthesis Strategy | Description | Potential Advantages | Key Research Focus |
| Asymmetric Dihydroxylation | Adaptation of methods like the Sharpless dihydroxylation to introduce hydroxyl groups with high stereocontrol. mdpi.comwikipedia.org | High enantioselectivity, well-established methodology. | Development of new chiral ligands and catalysts for tri-hydroxylation. |
| Enzymatic Synthesis | Utilization of enzymes to catalyze the stereospecific hydroxylation of a cyclohexane precursor. rsc.org | High selectivity, mild reaction conditions, environmentally friendly. | Discovery and engineering of novel hydroxylating enzymes. |
| Chiral Pool Synthesis | Starting from a readily available chiral molecule, such as (-)-quinic acid, and converting it through a series of stereocontrolled reactions. arkat-usa.org | Access to enantiopure products. | Shortening synthetic routes and improving overall yields. |
| Substrate-Controlled Synthesis | Using a chiral auxiliary or a pre-existing stereocenter on the cyclohexane ring to direct the stereochemical outcome of subsequent hydroxylation steps. | Potentially high diastereoselectivity. | Design of effective directing groups and auxiliaries. |
Exploration of New Biological Activities and Targeted Applications (non-clinical)
The biological activities of this compound remain largely unexplored. While the broader class of cyclohexane derivatives has been shown to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties, specific data for this isomer is scarce. Future research should prioritize the systematic evaluation of its biological effects in non-clinical, in vitro settings.
Given its polyhydroxylated nature, this compound could potentially interact with biological systems in several ways. For instance, it may act as an inhibitor for enzymes that process sugar-like substrates. A key research avenue would be to screen this compound against a panel of relevant enzymes, such as glycosidases or kinases. nih.govnih.gov
Furthermore, the cellular effects of polyhydroxylated compounds are of growing interest. Studies on cyclodextrins, which are cyclic oligosaccharides, have revealed various cellular interactions, including effects on cell membranes and endocytosis. nih.govresearchgate.netnih.gov Investigating the cellular uptake and potential cytotoxicity of this compound in various cell lines could uncover novel biological activities. nih.govresearchgate.net
The potential for this compound to serve as a scaffold for the synthesis of more complex, biologically active molecules is another promising area. Its three hydroxyl groups offer multiple points for chemical modification, allowing for the creation of libraries of derivatives to be screened for various biological activities.
Table 2 outlines key areas for the exploration of non-clinical biological activities.
| Research Area | Experimental Approach | Potential Applications (Non-clinical) |
| Enzyme Inhibition Assays | Screening against a panel of enzymes (e.g., glucosidases, kinases). nih.govnih.gov | Development of new biochemical probes and research tools. |
| Cellular Activity Screening | Evaluation of cytotoxicity, cell proliferation, and other cellular responses in various cell lines. nih.govresearchgate.net | Identification of novel cellular pathways affected by polyols. |
| Antimicrobial Activity Testing | Screening against a range of bacteria and fungi. | Discovery of new lead compounds for antimicrobial research. |
| Scaffold for Chemical Biology | Use as a starting material for the synthesis of probes and modulators of biological processes. | Creation of new tools for studying biological systems. |
Advancements in Analytical Tools for Complex Polyol Characterization
The detailed structural characterization of complex polyols like this compound is crucial for both synthetic and biological studies. Future research will benefit from and contribute to advancements in analytical techniques capable of providing unambiguous identification and quantification.
Mass spectrometry (MS) and its hyphenated techniques are at the forefront of polyol analysis. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for separating and identifying isomers. Advances in high-resolution mass spectrometry (HRMS) are enabling more precise mass measurements, which aids in the confident identification of compounds in complex mixtures.
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. Advanced NMR techniques, including two-dimensional methods like COSY and HSQC, are vital for elucidating the stereochemical relationships between the hydroxyl groups and protons on the cyclohexane ring.
The characterization of polyols often involves derivatization to improve their volatility for GC-MS analysis or to enhance their ionization efficiency in MS. Future research will likely focus on developing new derivatization strategies that are more efficient and provide more structural information.
Table 3 summarizes the key analytical techniques and their future advancements for polyol characterization.
| Analytical Technique | Current Application | Future Advancements |
| Mass Spectrometry (MS) | Identification and quantification of polyols and their isomers. | Higher resolution and sensitivity, improved ionization techniques, and advanced data processing algorithms. |
| Nuclear Magnetic Resonance (NMR) | Determination of stereochemistry and conformation. | Higher field strengths for greater resolution, and new pulse sequences for more detailed structural elucidation. |
| Chromatography (GC, LC) | Separation of complex mixtures of polyol isomers. | Development of new stationary phases for improved separation, and miniaturization for high-throughput analysis. |
| Vibrational Spectroscopy (FTIR, Raman) | Functional group identification and conformational analysis. | Enhanced sensitivity and spatial resolution for in-situ analysis. |
Sustainable Synthesis and Green Chemistry Approaches in Cyclohexane Polyol Production
The principles of green chemistry are increasingly influencing the synthesis of chemical compounds. Future research on this compound will undoubtedly be driven by the need for more sustainable and environmentally friendly production methods.
A key focus will be the utilization of renewable feedstocks. The synthesis of polyols from bio-based resources, such as vegetable oils and lignocellulosic biomass, is a rapidly growing field. Exploring pathways to convert these renewable starting materials into cyclohexane-based polyols could significantly reduce the environmental footprint of their production. For example, cyclohexene, a potential precursor, can be synthesized from cyclohexanol, which can be derived from renewable sources. wikipedia.org
The development of greener catalytic systems is another critical area. This includes the use of non-toxic, earth-abundant metal catalysts or even metal-free catalytic systems. Heterogeneous catalysts that can be easily separated from the reaction mixture and recycled are particularly desirable.
Solvent selection is also a major consideration in green chemistry. The use of water or other environmentally benign solvents in the synthesis of polyols is a key goal. Additionally, solvent-free reaction conditions are being explored to further minimize waste and environmental impact.
Table 4 highlights key green chemistry approaches for cyclohexane polyol production.
| Green Chemistry Approach | Description | Potential Impact |
| Renewable Feedstocks | Utilizing biomass, such as vegetable oils or cellulose, as starting materials. | Reduced reliance on fossil fuels and a lower carbon footprint. |
| Green Catalysts | Employing non-toxic, recyclable, and highly efficient catalysts. | Minimized waste and improved process safety. |
| Benign Solvents | Using water, supercritical fluids, or ionic liquids as reaction media. | Reduced use of volatile and toxic organic solvents. |
| Energy Efficiency | Developing synthetic routes that operate at lower temperatures and pressures. | Lower energy consumption and reduced costs. |
| Atom Economy | Designing syntheses that maximize the incorporation of all starting materials into the final product. | Minimized generation of byproducts and waste. |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (1R,2s,3S)-Cyclohexane-1,2,3-triol in laboratory settings?
- Methodology :
- Use NIOSH-approved eye protection (face shield and safety glasses) and nitrile gloves to prevent skin contact. Ensure proper ventilation to avoid dust/aerosol formation .
- Store in a cool, dry area away from incompatible substances. Follow fire protection measures outlined in Section 2 of safety data sheets .
- In case of exposure, wash hands thoroughly and consult a physician immediately, providing the safety data sheet for reference .
Q. What synthetic routes are effective for producing this compound, and what are their key reaction conditions?
- Methodology :
- A high-yield (96%) method involves acetylating intermediates using acetic anhydride in pyridine at controlled temperatures (e.g., 0–25°C). This stepwise protection of hydroxyl groups minimizes side reactions .
- Alternative routes may employ organocatalytic [3+3] cyclization for stereoselective synthesis, though yields depend on solvent polarity and catalyst loading .
Q. Which analytical techniques are most reliable for confirming the stereochemical purity of this compound?
- Methodology :
- 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., ) and NOE correlations to verify axial/equatorial hydroxyl orientations .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₆H₁₂O₃) with <2 ppm error .
- Polarimetry : Measure specific rotation ([α]D) against known enantiomeric standards .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate by-product formation during the synthesis of this compound?
- Methodology :
- Temperature control : Maintain reactions below 30°C to prevent epimerization at the 2s and 3S positions .
- Protecting group strategy : Use tert-butyldimethylsilyl (TBDMS) groups for selective hydroxyl protection, reducing over-acetylation byproducts .
- Purification : Employ gradient elution in flash chromatography (e.g., hexane/ethyl acetate) to separate diastereomers .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's stereochemical stability?
- Methodology :
- DFT calculations : Compare energy-minimized conformers (e.g., chair vs. boat) with experimental NMR data to validate computational models .
- Dynamic NMR (DNMR) : Detect ring-flipping barriers in cyclohexane derivatives by analyzing coalescence temperatures for axial-equatorial proton signals .
- X-ray crystallography : Resolve ambiguities by obtaining single-crystal structures of derivatives (e.g., triacetate esters) .
Q. How does the stereochemical configuration of this compound influence its reactivity in organocatalytic reactions?
- Methodology :
- Hydrogen-bonding networks : The 1R,2s,3S configuration enables selective activation of substrates via three-point hydrogen bonding, as shown in asymmetric aldol reactions .
- Steric effects : Axial hydroxyl groups at 2s and 3S positions hinder nucleophilic attacks on the cyclohexane ring, favoring endo transition states .
- Kinetic studies : Compare turnover frequencies (TOF) of enantiomers in model reactions (e.g., Michael additions) to quantify stereoelectronic effects .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
